molecular formula C10H17N3 B12824001 N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine

N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine

Cat. No.: B12824001
M. Wt: 179.26 g/mol
InChI Key: NQEIOVKSRQQINR-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group attached to an ethanamine backbone, which is further substituted with a 4-methyl-1H-imidazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step often involves the synthesis of the 4-methyl-1H-imidazole ring. This can be achieved through the condensation of glyoxal, ammonia, and acetaldehyde under acidic conditions.

    Alkylation: The imidazole ring is then alkylated using a suitable alkylating agent, such as cyclopropylmethyl bromide, in the presence of a base like potassium carbonate.

    Amination: The final step involves the introduction of the ethanamine group. This can be done through a reductive amination process, where the imidazole derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced at the imidazole ring or the ethanamine group, potentially forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the function of imidazole-containing biomolecules. It may also serve as a ligand in the study of enzyme-substrate interactions.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it suitable for use in catalysis and as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the ethanamine group may interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-2-(4-methyl-1H-imidazol-5-yl)ethanamine
  • N-(Cyclopropylmethyl)-2-(4-chloro-1H-imidazol-5-yl)ethanamine
  • N-(Cyclopropylmethyl)-2-(4-ethyl-1H-imidazol-5-yl)ethanamine

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and may result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(5-methyl-1H-imidazol-4-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-8-10(13-7-12-8)4-5-11-6-9-2-3-9/h7,9,11H,2-6H2,1H3,(H,12,13)

InChI Key

NQEIOVKSRQQINR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CCNCC2CC2

Origin of Product

United States

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